

NF864 as a Pharmacological Tool in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NF864

Cat. No.: B15138170

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF864 is a potent and selective antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). As a suramin analog, **NF864** offers a valuable tool for investigating the physiological and pathological roles of P2X1 receptors in the nervous system. These receptors are implicated in a variety of neurological processes, including nociception, neuroinflammation, and synaptic transmission. This document provides detailed application notes and experimental protocols for the use of **NF864** in neuroscience research.

Mechanism of Action

NF864 acts as a competitive antagonist at the P2X1 receptor. It binds to the ATP-binding site on the receptor, preventing the endogenous ligand ATP from binding and activating the ion channel. This blockade of P2X1 receptors inhibits the influx of cations, primarily Ca^{2+} and Na^{+} , into the neuron, thereby preventing cellular depolarization and downstream signaling cascades. The selectivity of **NF864** for the P2X1 subtype over other P2X receptors makes it a precise tool for isolating and studying P2X1-mediated neuronal functions.

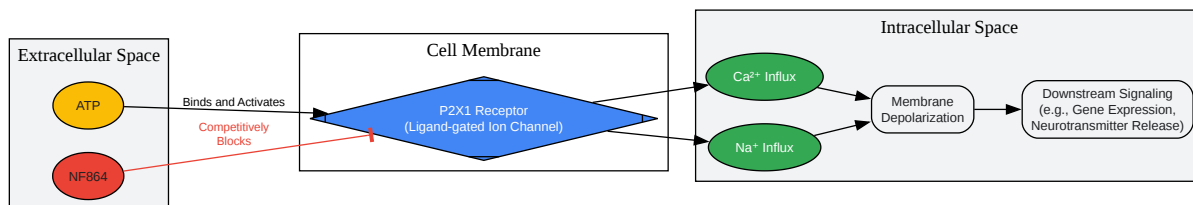
Data Presentation

The following tables summarize the quantitative data available for **NF864** and its close analog, NF449, which exhibits a similar pharmacological profile.

Compound	Parameter	Assay	Value	Reference
NF864	pA2	Inhibition of α,β -meATP-induced Ca^{2+} increase in human platelets	8.17	[1]
NF864	pA2	Inhibition of α,β -meATP-induced shape change in human platelets	8.49	[1]

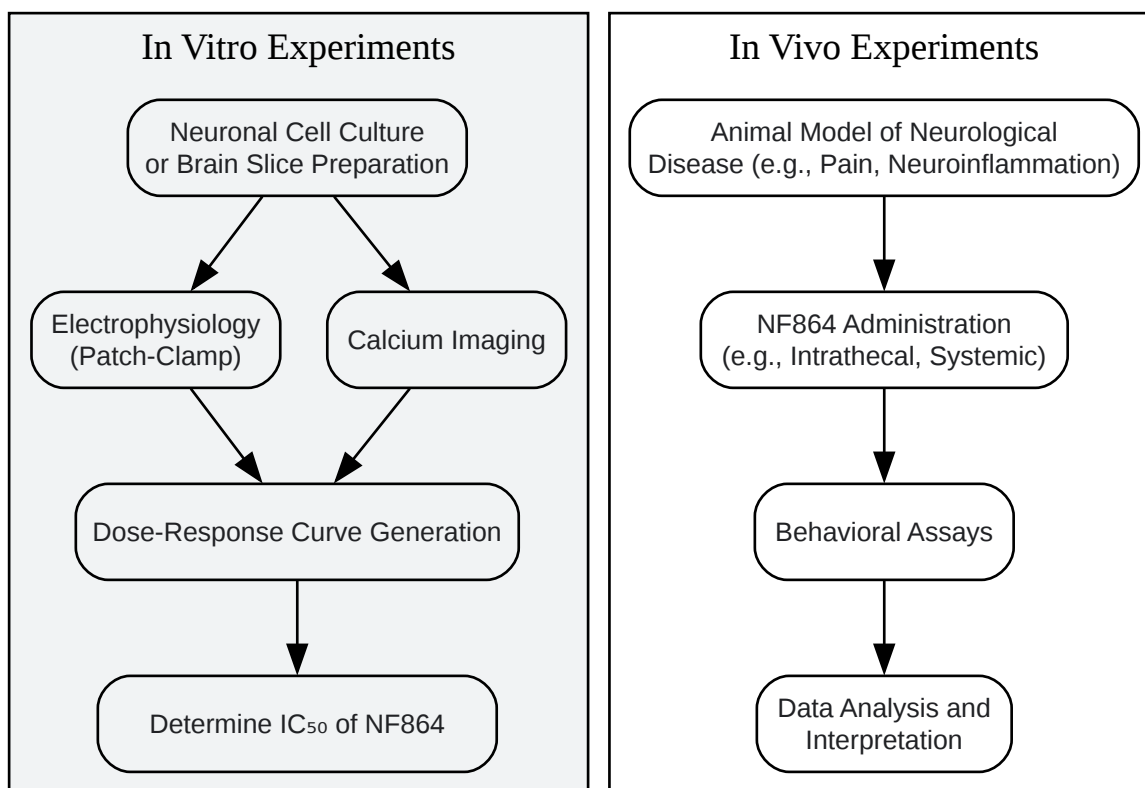
Compound	Receptor Subtype	Host System	IC ₅₀	Reference
NF449	rat P2X ₁	Xenopus oocytes	0.28 nM	
NF449	rat P2X ₁₊₅	Xenopus oocytes	0.69 nM	
NF449	human P2X ₁	Xenopus oocytes	~1 nM	
NF449	rat P2X ₂₊₃	Xenopus oocytes	120 nM	
NF449	rat P2X ₃	Xenopus oocytes	1820 nM	
NF449	rat P2X ₂	Xenopus oocytes	47000 nM	
NF449	rat P2X ₄	Xenopus oocytes	>300000 nM	

Signaling Pathways and Experimental Workflows



[Click to download full resolution via product page](#)

P2X1 Receptor Signaling and **NF864** Inhibition.



[Click to download full resolution via product page](#)

General Experimental Workflow for **NF864**.

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is adapted from methods used for the related P2X1 antagonist, NF449, and can be used to assess the inhibitory effect of **NF864** on P2X1 receptor currents in cultured neurons or acute brain slices.

Materials:

- Cultured neurons or acutely prepared brain slices expressing P2X1 receptors.
- External solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
- Internal solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2 with KOH).
- **NF864** stock solution (e.g., 10 mM in water).
- P2X1 receptor agonist (e.g., ATP or α,β -methylene ATP).
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

Procedure:

- Prepare cultured neurons or brain slices according to standard laboratory protocols.
- Transfer the preparation to the recording chamber on the microscope stage and continuously perfuse with external solution.
- Using a borosilicate glass pipette (3-5 M Ω) filled with internal solution, establish a whole-cell patch-clamp configuration on a target neuron.
- Clamp the neuron at a holding potential of -60 mV.
- Apply the P2X1 agonist at a concentration that elicits a submaximal response (e.g., EC₅₀) to establish a baseline current.

- To determine the inhibitory effect of **NF864**, pre-incubate the preparation with varying concentrations of **NF864** (e.g., 0.1 nM to 1 μ M) for 2-5 minutes, followed by co-application of the agonist and **NF864**.
- Record the peak inward current at each **NF864** concentration.
- Wash out **NF864** with the external solution to ensure reversibility of the block.
- Data Analysis: Plot the percentage of inhibition of the agonist-evoked current against the logarithm of the **NF864** concentration. Fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.

Calcium Imaging

This protocol allows for the measurement of changes in intracellular calcium in response to P2X1 receptor activation and its inhibition by **NF864**.

Materials:

- Cultured neurons expressing P2X1 receptors.
- Calcium indicator dye (e.g., Fluo-4 AM).
- Physiological salt solution (e.g., HBSS) buffered with HEPES.
- **NF864** stock solution.
- P2X1 receptor agonist.
- Fluorescence microscope with a camera and appropriate filter sets.

Procedure:

- Plate neurons in a suitable imaging dish (e.g., glass-bottom 96-well plate).
- Load the cells with a calcium indicator dye (e.g., 2-5 μ M Fluo-4 AM) in physiological salt solution for 30-60 minutes at 37°C.

- Wash the cells gently with the salt solution to remove excess dye and allow for de-esterification for at least 15 minutes.
- Acquire a baseline fluorescence recording.
- Pre-incubate the cells with desired concentrations of **NF864** for 5-10 minutes.
- Add the P2X1 agonist and record the change in fluorescence intensity over time.
- Data Analysis: Quantify the change in fluorescence ($\Delta F/F_0$) for each condition. Compare the agonist-induced calcium response in the presence and absence of **NF864** to determine the inhibitory effect.

In Vivo Behavioral Assay: Formalin-Induced Pain Model

This protocol can be used to assess the analgesic potential of **NF864** in a rodent model of inflammatory pain. P2X1 receptor antagonists have been shown to be effective in reducing nociceptive behaviors in such models.

Materials:

- Adult male Sprague-Dawley rats or C57BL/6 mice.
- **NF864** sterile solution for injection.
- 5% formalin solution.
- Intrathecal (i.t.) or intraperitoneal (i.p.) injection supplies.
- Observation chamber with a mirror to allow for unobstructed view of the animal's paws.

Procedure:

- Acclimatize animals to the testing environment.
- Administer **NF864** or vehicle control via the desired route (e.g., intrathecal injection for spinal targets). Dosing will need to be optimized, but a starting point for a related antagonist, TNP-ATP, has been in the range of 1-10 μg per mouse intrathecally.

- After a suitable pre-treatment time (e.g., 15-30 minutes), inject 50 μ L of 5% formalin into the plantar surface of the hind paw.
- Immediately place the animal in the observation chamber and record the amount of time spent licking, biting, or flinching the injected paw for a period of 60 minutes. The response is typically biphasic: an early phase (0-5 minutes) representing acute nociception and a late phase (15-60 minutes) representing inflammatory pain.
- Data Analysis: Compare the duration of nociceptive behaviors between the **NF864**-treated and vehicle-treated groups for both phases of the formalin test. A significant reduction in these behaviors in the **NF864** group would indicate an analgesic effect.

Conclusion

NF864 is a highly valuable pharmacological tool for the investigation of P2X1 receptor function in the nervous system. Its potency and selectivity allow for the precise interrogation of P2X1-mediated signaling in a variety of experimental paradigms, from in vitro electrophysiology and calcium imaging to in vivo behavioral studies. The protocols provided herein offer a starting point for researchers to explore the role of P2X1 receptors in neuronal health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [NF864 as a Pharmacological Tool in Neuroscience Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15138170#nf864-as-a-pharmacological-tool-in-neuroscience-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com